tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1R,5R,6R)-5-amino-3-azabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes an azabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[41One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure, followed by functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often include optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its bicyclic structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug discovery .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but differs in the arrangement of its functional groups.
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate: Another bicyclic compound with a different ring system and functional groups.
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound includes an oxygen atom in its ring system, distinguishing it from the target compound.
Uniqueness
tert-Butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific stereochemistry and functional group arrangement. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1R,5R,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(7)9(12)6-13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m0/s1 |
InChI Key |
RGUXKOMAMWNWBO-YIZRAAEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]2[C@H](C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.